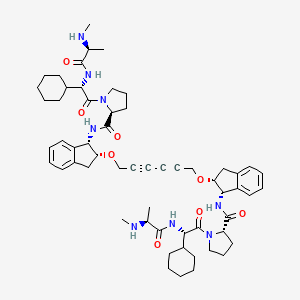

UNC569

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UNC569は、Mer受容体型チロシンキナーゼを特異的に標的とする新規の低分子阻害剤です。この化合物は、小児に多い悪性腫瘍である急性リンパ性白血病の治療に大きな可能性を示しています。 Mer受容体を阻害することで、this compoundは生存促進シグナル伝達経路を減らし、化学療法に対する感受性を高め、白血病の進行を遅らせます .

科学的研究の応用

UNC569 has several scientific research applications, particularly in the fields of oncology and molecular biology. It has been extensively studied for its efficacy against acute lymphoblastic leukemia in both in vitro and in vivo models. In cell-based assays, this compound inhibits the accumulation of phosphorylated Mer, reduces cell proliferation, and increases sensitivity to chemotherapeutic agents. In animal models, this compound has demonstrated significant anti-leukemia activity, reducing tumor burden and delaying disease progression .

By targeting the Mer receptor, this compound can help elucidate the role of this kinase in cancer development and progression .

作用機序

UNC569の作用機序は、Mer受容体型チロシンキナーゼの阻害を含みます。this compoundは、キナーゼのATP結合部位に結合することにより、Merのリン酸化と活性化を阻止します。この阻害は、細胞の生存、増殖、および移動に不可欠なPI3K / AKTおよびMAPK / ERK経路を含む、下流のシグナル伝達経路を破壊します。 その結果、this compoundはアポトーシスを誘導し、癌細胞を化学療法剤に対して感受性にします .

類似の化合物との比較

This compoundは、その高い効力と選択性により、Mer受容体型チロシンキナーゼ阻害剤の中でユニークです。Mer受容体を標的とする類似の化合物には、UNC1062とUNC2025が含まれます。 これらの化合物もMerキナーゼ活性を阻害しますが、this compoundは、特に急性リンパ性白血病モデルにおける腫瘍負荷の軽減と化学療法に対する感受性の向上において、前臨床研究で優れた有効性を示しています .

生化学分析

Biochemical Properties

UNC569 interacts with the Mer receptor tyrosine kinase, inhibiting its activation and downstream signaling through ERK1/2 and AKT . This inhibition reduces pro-survival signaling, increases chemosensitivity, and delays the development of leukemia .

Cellular Effects

This compound has been shown to reduce proliferation/survival in liquid culture, decrease colony formation in methylcellulose/soft agar, and increase sensitivity to cytotoxic chemotherapies . It influences cell function by inhibiting the activation of Mer and downstream signaling, including the PI3K/AKT and MAPK/ERK pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activation of Mer and downstream signaling pathways. It inhibits the accumulation of phospho-Mer in ALL cell lines . This inhibition disrupts pro-survival signaling, leading to increased chemosensitivity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce tumor burden over time. In a study using MYC transgenic zebrafish with T-ALL, treatment with this compound induced more than 50% reduction in tumor burden compared with vehicle- and mock-treated fish .

準備方法

UNC569は、置換されたピラゾロピリミジンです。this compoundの合成には、ピラゾロピリミジンコアの形成と、特定の置換基を導入するためのその後の官能基化など、いくつかのステップが含まれます。 正確な合成経路および反応条件は、所有権によって保護されており、入手可能な文献では完全に開示されていません . This compoundの工業生産方法は、主に研究設定で使用されているため、公には公開されていません。

化学反応の分析

UNC569は、主にMer受容体型チロシンキナーゼとの相互作用を含むさまざまな化学反応を起こします。キナーゼの活性部位に結合し、その活性化を阻止する可逆的なATP競合阻害剤として作用します。これらの反応で使用される一般的な試薬と条件には、ATPアナログとキナーゼアッセイ緩衝液が含まれます。 これらの反応から生成される主な生成物は、下流のシグナル伝達分子をリン酸化できない阻害されたMer受容体です .

科学研究への応用

This compoundは、特に腫瘍学および分子生物学の分野で、いくつかの科学研究への応用があります。 in vitroおよびin vivoモデルの両方で、急性リンパ性白血病に対する有効性について広く研究されています。細胞ベースのアッセイでは、this compoundはリン酸化されたMerの蓄積を阻害し、細胞増殖を抑制し、化学療法剤に対する感受性を高めます。 動物モデルでは、this compoundは、腫瘍負荷を減らし、疾患の進行を遅らせることにより、有意な抗白血病活性を示しました .

Mer受容体を標的とすることで、this compoundは、このキナーゼが癌の発症と進行において果たす役割を解明するのに役立ちます .

類似化合物との比較

UNC569 is unique among Mer receptor tyrosine kinase inhibitors due to its high potency and selectivity. Similar compounds targeting the Mer receptor include UNC1062 and UNC2025. While these compounds also inhibit Mer kinase activity, this compound has demonstrated superior efficacy in preclinical studies, particularly in reducing tumor burden and increasing chemosensitivity in acute lymphoblastic leukemia models .

特性

IUPAC Name |

1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEBRHQLRGFBNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)